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Introduction
Ziconotide, marketed under the trade name Prialt®, is a potent non-opioid analgesic approved

for the management of severe chronic pain.[1] It is the synthetic equivalent of ω-conotoxin

MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus

magus.[2][3] Unlike traditional analgesics such as opioids, Ziconotide exhibits a unique

mechanism of action, deriving its therapeutic effect from the potent and selective blockade of

N-type (CaV2.2) voltage-gated calcium channels.[2][4] This specific targeting of CaV2.2

channels in the spinal cord interrupts pain signaling, offering a valuable therapeutic alternative

for patients refractory to other treatments.[3][4] Due to its peptidic nature and to minimize

systemic side effects, Ziconotide is administered intrathecally.[1][5]

The Molecular Target: CaV2.2 (N-Type) Voltage-
Gated Calcium Channel
Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons,

a key step in neurotransmitter release and signal propagation.[1] The N-type or CaV2.2

channel is a high-voltage-activated channel predominantly expressed in the central and

peripheral nervous systems.[1][6]
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Structure and Function: The CaV2.2 channel is a heteromeric protein complex composed of a

primary pore-forming α1B subunit (also known as CaV2.2) and auxiliary subunits, including α2δ

and β.[7][8] The α1B subunit is the molecular target of Ziconotide and contains the voltage

sensor and the ion-conducting pore.[4] The selectivity of the channel for calcium ions is

determined by four critical glutamate residues located in the P-loops of the α1B subunit.[4]

Role in Nociception: CaV2.2 channels are densely located on the presynaptic terminals of

primary nociceptive afferent nerves (A-δ and C fibers) in the superficial layers of the dorsal

horn of the spinal cord.[9][10] Upon the arrival of a pain signal (an action potential), these

channels open, allowing an influx of Ca²⁺. This increase in intracellular calcium triggers the

release of pronociceptive neurotransmitters, such as substance P and glutamate, into the

synapse, thereby propagating the pain signal to higher brain centers.[1][4] The upregulation of

CaV2.2 channels has been observed in chronic pain states, highlighting their critical role in

pain pathophysiology.[3][6]

Ziconotide's Mechanism of Action: Pore Blockade of
CaV2.2
Ziconotide exerts its analgesic effect through the direct physical occlusion of the CaV2.2

channel pore, which prevents calcium from entering the presynaptic neuron.[3][11] This

blockade is highly potent and selective for N-type channels.[2][4]

Molecular Binding Site: Cryo-electron microscopy studies have provided high-resolution

structures of Ziconotide bound to the human CaV2.2 channel, elucidating the precise

molecular interactions.[7][8][12] Key findings include:

Pore Occlusion: Ziconotide nestles into the outer vestibule of the channel's pore, effectively

acting as a "cork" to block ion passage.[3][7]

Key Interactions: The binding is mediated by charged and polar residues on the P1 and P2

helices and the extracellular loops (ECLs) in repeats II, III, and IV of the α1 subunit.[7][8]

Conformational Change: To accommodate the binding of Ziconotide, the ECL of repeat III

and the auxiliary α2δ-1 subunit must tilt upwards in a concerted motion.[8][12] This structural

rearrangement is thought to contribute to the high-affinity binding and may explain why the

presence of the α2δ-1 subunit can reduce Ziconotide's affinity.[7]
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The functional consequence of this potent and selective blockade is the inhibition of

neurotransmitter release from nociceptive neurons in the spinal cord, which effectively

dampens the transmission of pain signals.[2][4][10]

Quantitative Data
The following tables summarize key quantitative data regarding Ziconotide's interaction with

CaV2.2 and its clinical application.

Table 1: In Vitro Pharmacology of Ziconotide

Parameter Value Channel Type Notes

IC₅₀ 0.7–1.8 nM Human CaV2.2

Half-maximal
inhibitory
concentration for
channel blockade.
[7]

Binding Reversible CaV2.2

Although binding is

reversible, careful

dosing is required due

to a narrow

therapeutic window.[3]

| Selectivity | High | Selective for N-type (CaV2.2) over L-type and other VGCCs. | Does not

bind to opioid receptors.[10] |

Table 2: Clinical Pharmacology of Ziconotide
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Parameter Value/Range Notes

Administration Route Intrathecal Infusion

Required to bypass the
blood-brain barrier and
minimize systemic
exposure.[1]

Therapeutic Window Narrow

Requires careful dose titration

to balance analgesia and

adverse effects.[3][5]

Median Dose in Trials 5.52 to 7.20 µ g/day

Doses are individualized

based on patient response and

tolerability.[9]

| Common Adverse Effects | Dizziness, nystagmus, confusion, hallucinations | Primarily CNS-

related due to the presence of N-type channels in the brain.[5][9] |

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of Ziconotide on CaV2.2 channel currents in a

heterologous expression system (e.g., HEK293 cells).

Methodology:

Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.

Co-transfect cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1

subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter

plasmid (e.g., GFP) should be included to identify transfected cells.

Incubate cells for 24-48 hours post-transfection to allow for protein expression.

Electrophysiological Recording:
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Prepare an external recording solution containing (in mM): 10 BaCl₂, 140 Choline-Cl, 1

MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used as the

charge carrier to enhance current amplitude and block K⁺ channels.

Prepare an internal pipette solution containing (in mM): 120 Cs-methanesulfonate, 10

EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Transfer a coverslip with transfected cells to a recording chamber on an inverted

microscope and perfuse with the external solution.

Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

Hold the cell at a membrane potential of -80 mV. Elicit Ba²⁺ currents by applying

depolarizing voltage steps (e.g., to +10 mV for 100 ms) every 15 seconds.

Drug Application and Data Analysis:

After establishing a stable baseline current, perfuse the cell with the external solution

containing Ziconotide at various concentrations (e.g., 0.1 nM to 100 nM).

Record the peak current amplitude at each concentration after the effect has reached a

steady state.

Calculate the percentage of current inhibition at each Ziconotide concentration relative to

the baseline.

Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀

value.

Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity of Ziconotide to CaV2.2 channels in neuronal

tissue preparations.

Methodology:
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Membrane Preparation:

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing

protease inhibitors.

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell

membranes.

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final

pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

Competition Binding Assay:

Prepare assay tubes containing a fixed concentration of a radiolabeled ligand specific for

the N-type channel (e.g., ¹²⁵I-ω-conotoxin GVIA).

Add increasing concentrations of unlabeled Ziconotide (the competitor) to the tubes.

Initiate the binding reaction by adding a specific amount of the prepared membrane

protein to each tube.

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,

room temperature) to allow binding to reach equilibrium.

To determine non-specific binding, prepare a set of tubes containing an excess of an

unlabeled competitor (e.g., 1 µM ω-conotoxin GVIA).

Separation and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester. This separates the membrane-bound radioligand from the

unbound radioligand.

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Subtract the non-specific binding from the total binding to obtain the specific binding at

each Ziconotide concentration.

Plot the percentage of specific binding against the logarithm of the Ziconotide
concentration.

Fit the data using a one-site competition binding equation to calculate the Ki (inhibitory

constant) or IC₅₀ value for Ziconotide.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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